molecular formula C18H19NO2 B170270 N-(1-Adamantyl)phthalimide CAS No. 16808-41-6

N-(1-Adamantyl)phthalimide

Cat. No. B170270
CAS RN: 16808-41-6
M. Wt: 281.3 g/mol
InChI Key: NNPFLBWYAZEFOL-UHFFFAOYSA-N
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Description

“N-(1-Adamantyl)phthalimide” is a compound that results from the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . This process leads to the population of the triplet state that, in the presence of a base, decarboxylates, giving N-(1-adamantyl)phthalimide cleanly and efficiently .


Synthesis Analysis

The synthesis of “N-(1-Adamantyl)phthalimide” involves the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes . This radical addition can also be applied to molecules not bearing adamantanes wherein the electron donor (carboxylate) and the acceptor (phthalimide) are separated by a rigid spacer .


Molecular Structure Analysis

The molecular structure of “N-(1-Adamantyl)phthalimide” is characterized by the presence of an adamantyl moiety at an angle of 115.57 (7)° to the phthalimide core . This arrangement sterically frees the adamantane unit for host–guest interactions .


Chemical Reactions Analysis

The chemical reactions involving “N-(1-Adamantyl)phthalimide” include photoinduced decarboxylation and radical addition to electron-deficient alkenes . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes .


Physical And Chemical Properties Analysis

“N-(1-Adamantyl)phthalimide” is a part of a class of organic π-conjugated small molecules with bithiophene-phthalimide backbones . The physical and chemical properties of these molecules are influenced by alkyl side chains and building block size .

Scientific Research Applications

Photochemical Reactions

N-(1-Adamantyl)phthalimide is involved in various photochemical reactions. Studies have shown that it undergoes photochemical reactions leading to the formation of new products, including hexacyclic benzazepine products. This process involves two photochemical intramolecular gamma-H abstractions, demonstrating its potential in intricate photochemical syntheses (Horvat et al., 2009).

Antiproliferative Effects

This compound has been evaluated for its antiproliferative effects on various human cancer cell lines. Certain derivatives of N-(1-Adamantyl)phthalimide exhibited significant antiproliferative activity, highlighting their potential in cancer research and treatment (Horvat et al., 2012).

Solid-State Photochemical Reactivity

N-(1-Adamantyl)phthalimide's reactivity in the solid state has been a subject of research. It was found that only N-(2-adamantyl)phthalimide underwent a solid-state photochemical reaction. This study sheds light on the specific conditions and structures that enable such reactions, contributing to our understanding of phthalimides' photochemistry (Basarić et al., 2009).

Applications in Organic Synthesis

Research has shown that N-(1-Adamantyl)phthalimide is an important intermediate in various synthetic pathways. It can be used to synthesize novel hexacyclic compounds and keto derivatives, indicating its versatility in organic synthesis (Basarić et al., 2008).

Photodecarboxylation and Radical Addition

Studies have investigated the direct and sensitized excitation of derivatives of N-(1-Adamantyl)phthalimide, leading to photodecarboxylation and radical addition reactions. These findings highlight the compound's potential in creating new C-C bonds through photochemical processes (Horvat et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, “N-(1-Adamantyl)urea”, suggests that it should be handled with care to avoid dust formation, ingestion, and inhalation . It also recommends wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(1-adamantyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPFLBWYAZEFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168473
Record name N-(1-Adamantyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Adamantyl)phthalimide

CAS RN

16808-41-6
Record name N-(1-Adamantyl)phthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Adamantyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
N Basaric, M Horvat, K Mlinaric-Majerski… - Organic …, 2008 - ACS Publications
The photochemical reaction of N-(1-adamantyl)phthalimide (1) gives cleanly one product, the novel hexacyclic benzazepine derivative of 2,4-methanoadamantane 2. Its structure was …
Number of citations: 25 pubs.acs.org
J Vamecq, JH Poupaert, J Balzarini, E De Clercq… - Life sciences, 1998 - Elsevier
This work is aimed at further exploring the concept that phenytoin-related compounds might present with an anti-HIV potential. We screened for anti-HIV activity, selected compounds …
Number of citations: 13 www.sciencedirect.com
M Horvat, H Görner, KD Warzecha… - The Journal of …, 2009 - ACS Publications
Phthalimides 1−6 undergo photochemical reactions upon direct irradiation as well as triplet sensitization and give rise to new products. Besides formation of the primary photoproducts, …
Number of citations: 33 pubs.acs.org
N Basarić, M Horvat, O Franković, J Neudörfl… - Tetrahedron, 2009 - Elsevier
Adamantyl-functionalized phthalimides were synthesized and the probability of intramolecular photochemical hydrogen atom abstraction in the solid state analyzed by X-ray …
Number of citations: 30 www.sciencedirect.com
M Horvat, K Mlinarić-Majerski, AG Griesbeck… - Photochemical & …, 2011 - Springer
Direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid (1) leads to the population of the triplet state that, in the presence of a base, decarboxylates, giving N-(…
Number of citations: 32 link.springer.com
M Sohora, M Vazdar, I Sovic… - The Journal of …, 2018 - ACS Publications
A series of tetrapeptides and pentapeptides was synthesized bearing a phthalimide chromophore at the N-terminus. The C-terminus of the peptides was strategically substituted with an …
Number of citations: 12 pubs.acs.org
Z Kazimierczuk, A Orzeszko - Helvetica chimica acta, 1999 - Wiley Online Library
Adamantylation of several N‐heterocycles and of two ribonucleosides (uridine and toyocamycin) was studied. The exact substitution position by the adamantyl carbocation generated …
Number of citations: 20 onlinelibrary.wiley.com
B Orzeszko, T Świtaj… - … für Naturforschung B, 2005 - degruyter.com
Certain adamantylated heterocycles were previously shown to enhance the secretion of tumor necrosis factor alpha (TNF-α) by murine melanoma cells that have been transduced with …
Number of citations: 7 www.degruyter.com
R Hrdina - Synthesis, 2019 - thieme-connect.com
This review summarizes the synthetic approaches towards 1,2-substitution pattern on the adamantane framework. Selected are the works containing the directed C–H functionalization …
Number of citations: 18 www.thieme-connect.com
Q Fang, LN Ding, WH Fang - Science China Chemistry, 2012 - Springer
In this work, we report the first CASPT2//CASSCF study of the mechanism of the photodecarboxylation of N-phthaloylglycine. The charge transfer excited state S CT ( 1 ππ*) is …
Number of citations: 2 link.springer.com

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